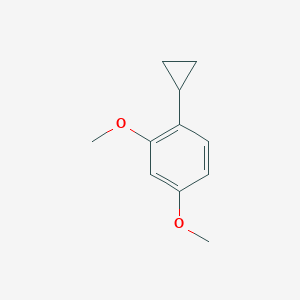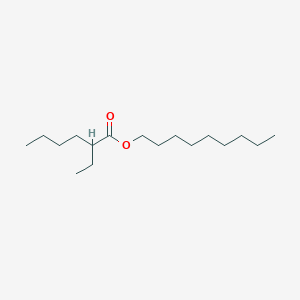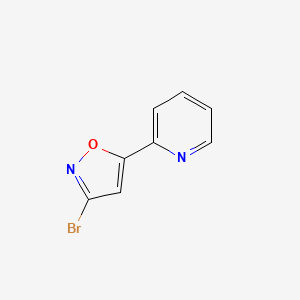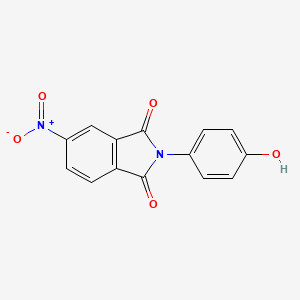
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrolidina sustituido con un grupo etinil en la posición 3 y un grupo metoxi en la posición 4. El grupo terc-butilo está unido al átomo de nitrógeno del anillo de pirrolidina, y el grupo carboxilato está presente como un éster
Métodos De Preparación
La síntesis de (3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo típicamente involucra varios pasos, comenzando desde materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclización que involucra un precursor apropiado.
Introducción del grupo etinil: El grupo etinil se puede introducir a través de una reacción de acoplamiento de Sonogashira, que involucra el acoplamiento de un alquino con un haluro en presencia de un catalizador de paladio.
Metoxilación: El grupo metoxi se puede introducir a través de una reacción de sustitución nucleofílica utilizando metanol como nucleófilo.
Esterificación: El paso final involucra la esterificación del ácido carboxílico con alcohol terc-butílico para formar el éster terc-butílico.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
(3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo etinil se puede oxidar para formar un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio u óxido de osmio.
Reducción: El grupo etinil se puede reducir a un alqueno o alcano utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El grupo metoxi se puede sustituir con otros nucleófilos a través de reacciones de sustitución nucleofílica.
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente y alcohol terc-butílico en condiciones ácidas o básicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio, agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Puede servir como una sonda o ligando en estudios bioquímicos para investigar la función de enzimas o receptores específicos.
Industria: Se puede utilizar en la síntesis de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo depende de su aplicación específica. En estudios bioquímicos, puede interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas pueden variar ampliamente dependiendo del contexto de su uso. Por ejemplo, como ligando, puede unirse a un receptor y alterar su conformación, lo que lleva a cambios en las vías de señalización posteriores.
Comparación Con Compuestos Similares
(3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo se puede comparar con otros compuestos similares, como:
(3S,4S)-3-etinil-4-hidroxipirrolidina-1-carboxilato de terc-butilo: Este compuesto tiene un grupo hidroxilo en lugar de un grupo metoxi, lo que puede afectar su reactividad e interacciones con objetivos biológicos.
(3S,4S)-3-etinil-4-cloropirrolidina-1-carboxilato de terc-butilo:
(3S,4S)-3-etinil-4-aminopirrolidina-1-carboxilato de terc-butilo: Este compuesto tiene un grupo amino en lugar de un grupo metoxi, lo que puede alterar significativamente su actividad biológica e interacciones.
La singularidad de (3S,4S)-3-etinil-4-metoxipirrolidina-1-carboxilato de terc-butilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10+/m0/s1 |
Clave InChI |
BTOZKYFVHAHDEX-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)C#C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)

![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)





![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

